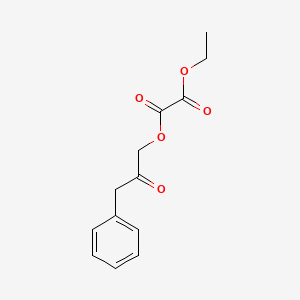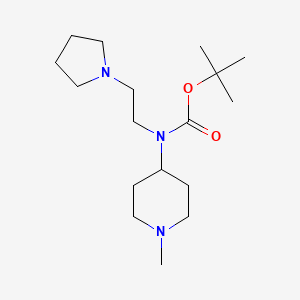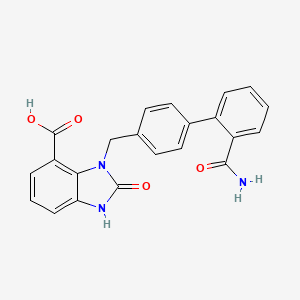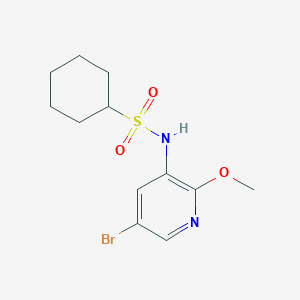
1-O-ethyl 2-O-(2-oxo-3-phenylpropyl) oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-ethyl 2-O-(2-oxo-3-phenylpropyl) oxalate is an organic compound with a complex structure that includes an oxalate ester and a phenylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-ethyl 2-O-(2-oxo-3-phenylpropyl) oxalate typically involves the esterification of oxalic acid with an appropriate alcohol and subsequent reaction with a phenylpropyl derivative. One common method involves the use of 1-phenylprop-2-yn-1-ol and isoindoline-1,3-dione in the presence of a catalyst such as silver carbonate (Ag2CO3) and a base like octahydropyrimido[1,2-α]azepine. The reaction is carried out in toluene at elevated temperatures (around 363 K) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-O-ethyl 2-O-(2-oxo-3-phenylpropyl) oxalate can undergo various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-O-ethyl 2-O-(2-oxo-3-phenylpropyl) oxalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-O-ethyl 2-O-(2-oxo-3-phenylpropyl) oxalate involves its interaction with molecular targets such as enzymes and receptors. The oxalate ester group can participate in hydrolysis reactions, releasing active intermediates that interact with biological molecules. The phenylpropyl group can enhance the compound’s binding affinity to specific targets, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-oxo-3-phenylpropyl)isoindoline-1,3-dione: This compound shares a similar phenylpropyl group but differs in its core structure.
Ethyl 3-oxo-3-phenylpropanoate: Another related compound with a similar phenylpropyl group but different ester functionality.
Eigenschaften
Molekularformel |
C13H14O5 |
|---|---|
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
1-O-ethyl 2-O-(2-oxo-3-phenylpropyl) oxalate |
InChI |
InChI=1S/C13H14O5/c1-2-17-12(15)13(16)18-9-11(14)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI-Schlüssel |
GCZNAYXPAIGZOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)OCC(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-4-(3-chloropyridin-2-yl)-2-methyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide](/img/structure/B13868424.png)


![Ethyl 3-[(2-bromo-5-chlorophenyl)methylidene]cyclobutane-1-carboxylate](/img/structure/B13868434.png)

![methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate](/img/structure/B13868440.png)






